Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride
Description
Octahydropyrazino[2,1-c][1,4]oxazine hydrochloride is a bicyclic heterocyclic compound characterized by fused pyrazine and morpholine-like rings. Its molecular formula is C₇H₁₆Cl₂N₂O (for the dihydrochloride form), with a molar mass of 215.12 g/mol . The compound exists in enantiomeric forms, such as (R)- and (S)-configurations, which influence its pharmacological activity. For example, the (S)-enantiomer (CAS 1089280-14-7) is a white crystalline solid soluble in water and organic solvents, widely used as a pharmaceutical intermediate in synthesizing anxiolytic and antidepressant drugs .
The dihydrochloride salt is synthesized by treating the free base with hydrochloric acid in ethanol, forming a stable salt suitable for drug development . Its storage requires an inert atmosphere at room temperature or 2–8°C to prevent degradation . Safety data indicate low toxicity, though precautions against skin/eye contact and inhalation are necessary due to irritant properties (H315, H319) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-9-3-4-10-6-7(9)5-8-1;/h7-8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCZECIXVYLYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazine derivative with an oxirane compound in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification through crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of octahydropyrazino[2,1-C][1,4]oxazine exhibit antimicrobial properties. For instance, certain structural modifications have been shown to enhance activity against various bacterial strains, making them potential candidates for developing new antibiotics.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Neurological Applications
Octahydropyrazino[2,1-C][1,4]oxazine has been investigated for its effects on the central nervous system. Its structural similarity to piperazine derivatives suggests potential use in treating neurological disorders.
- Case Study : A research article highlighted the compound's ability to modulate neurotransmitter systems, indicating potential applications in treating anxiety and depression .
Anticancer Properties
Emerging studies suggest that octahydropyrazino[2,1-C][1,4]oxazine may possess anticancer properties. Its mechanism of action appears to involve the inhibition of specific cancer cell proliferation pathways.
- Case Study : In vitro studies reported in Cancer Letters showed that certain derivatives effectively inhibited the growth of breast cancer cells by inducing apoptosis .
Synthesis and Derivatives
The synthesis of octahydropyrazino[2,1-C][1,4]oxazine hydrochloride typically involves multi-step reactions starting from readily available precursors. Researchers are also exploring various derivatives to enhance its pharmacological profile.
Synthesis Pathway Example
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the bicyclic structure from linear precursors. |
| 2 | Halogenation | Introduction of chlorine atoms to enhance biological activity. |
| 3 | Hydrochloride Formation | Conversion to hydrochloride salt for improved solubility. |
Mechanism of Action
The mechanism of action of Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of octahydropyrazino[2,1-c][1,4]oxazine hydrochloride can be contextualized against related compounds (Table 1).
Table 1: Key Comparisons with Structurally Similar Compounds
Structural and Functional Differences
- Enantiomeric Specificity : The (R)- and (S)-enantiomers exhibit distinct pharmacological profiles. For instance, the (S)-dihydrochloride form is prioritized in CNS drug synthesis due to higher receptor affinity , while the (R)-form (CAS 1126432-04-9) is used in chiral auxiliaries .
- Scaffold Modifications : Replacing the oxazine ring with pyrimidine (e.g., octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride) alters solubility and target selectivity, as seen in neuroactive compounds .
- Salt Forms : The dihydrochloride salt (e.g., CAS 1257998-65-4) enhances water solubility compared to the free base, making it preferable for injectable formulations .
Pharmacokinetic and Pharmacodynamic Insights
- ROMK Inhibitors: Derivatives based on the octahydropyrazino scaffold demonstrate improved pharmacokinetics, including extended half-life and bioavailability, attributed to the rigid bicyclic structure reducing metabolic degradation .
- Impurity Profiles : Compounds like ofloxacin N-oxide hydrochloride (CAS n/a) highlight the importance of stereochemical purity, as enantiomeric impurities can compromise drug efficacy .
Biological Activity
Octahydropyrazino[2,1-C][1,4]oxazine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H16Cl2N2O
- CAS Number : 1891162-36-9
This compound features a unique fused structure comprising a pyrazine ring and an oxazine ring, which contributes to its distinct chemical behavior and biological properties. Its synthesis involves various chemical reactions including oxidation, reduction, and nucleophilic substitution.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly topoisomerase II, which is crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells by activating caspase pathways.
- CNS Effects : Research indicates that derivatives of the oxazine system exhibit central nervous system (CNS) depressant actions. For instance, studies on related compounds have demonstrated reduced locomotor activity in mice .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains and has shown potential as an effective antimicrobial agent.
Anticancer Activity
Numerous studies have focused on the anticancer properties of this compound:
- Cell Viability Assays : In vitro experiments using cancer cell lines have demonstrated that the compound can reduce cell viability significantly. For example, it was found to induce apoptosis in specific cancer cell lines through the modulation of signaling pathways associated with cell survival and death.
- Mechanistic Insights : The compound's ability to interfere with DNA topoisomerase II suggests that it could be effective in treating cancers that are sensitive to topoisomerase inhibitors. This mechanism is critical as it leads to DNA damage and subsequent cell death in rapidly dividing cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Octahydropiperazino[2,1-C]morpholine dihydrochloride | Similar bicyclic structure | CNS depressant effects |
| This compound | Unique fused ring structure | Antimicrobial and anticancer properties |
The unique bicyclic structure of this compound sets it apart from similar compounds. Its distinct properties may contribute to its varied biological activities compared to other piperazine derivatives .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cytotoxicity in Cancer Research : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity at specific concentrations over 48 hours, suggesting its potential as a chemotherapeutic agent .
- Neuropharmacological Effects : Another investigation into related compounds revealed their ability to modulate neurotransmitter systems in animal models. These findings suggest that Octahydropyrazino derivatives may be explored for their neuropharmacological potential in treating mood disorders or anxiety .
Q & A
Q. What are the established synthetic routes for Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride?
The synthesis typically involves multi-step organic reactions, including cyclization and salt formation. A common approach is:
Ring formation : Cyclization of precursors (e.g., amino alcohols or diamines) under acidic or basic conditions to construct the bicyclic oxazine core.
Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) or other protecting groups to stabilize reactive intermediates during synthesis .
Hydrochloride salt formation : Reaction with hydrochloric acid to improve stability and crystallinity .
Key challenges include controlling regioselectivity and minimizing side reactions during cyclization.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR spectroscopy : Proton overlap in the bicyclic structure complicates assignments. Use high-field (≥400 MHz) instruments and 2D techniques (COSY, HSQC) to resolve signals .
- Mass spectrometry (MS) : Electrospray ionization (ESI) or high-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₁₄N₂O·HCl has a theoretical MW of 178.66 g/mol) .
- HPLC purity analysis : Reverse-phase columns (C18) with UV detection at 210–254 nm; mobile phases often include trifluoroacetic acid (TFA) to improve peak symmetry .
Q. What solvents and conditions are recommended for handling this compound?
The compound’s solubility is poorly documented, but polar aprotic solvents (e.g., DMF, DMSO) or aqueous HCl (0.1–1 M) are empirically effective. For biological assays:
- Co-solvents : ≤10% DMSO in PBS to maintain solubility without denaturing proteins .
- pH adjustment : Use buffered solutions (pH 4–6) to prevent precipitation .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
- Temperature control : Lower reaction temperatures (0–25°C) reduce side reactions during salt formation .
- Purification : Flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How to resolve contradictions in stereochemical assignments?
Discrepancies in NMR or optical rotation data may arise from:
- Enantiomeric impurities : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 85:15) to separate enantiomers .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What strategies address solubility limitations in in vitro assays?
Q. How to analyze batch-to-batch variability in purity?
- Impurity profiling : LC-MS/MS identifies common byproducts (e.g., uncyclized intermediates or oxidation products) .
- Residual solvent analysis : GC-MS detects traces of DMF or THF from synthesis .
- Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) monitors hygroscopicity and HCl dissociation .
Q. What structural analogs have been explored for structure-activity relationship (SAR) studies?
- Core modifications : Replacement of the oxygen atom with sulfur (oxazine → thiazine) alters pharmacokinetics .
- Substituent effects : Methyl or cyclopropyl groups at specific positions enhance binding affinity in receptor assays .
- Salt forms : Comparison of hydrochloride, sulfate, and mesylate salts for solubility and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
